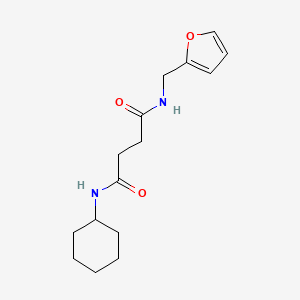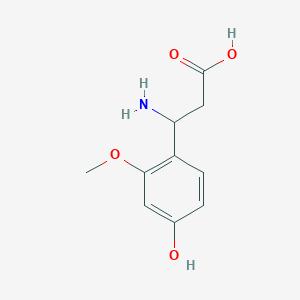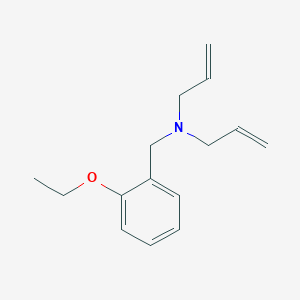![molecular formula C14H18O2 B12447071 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one CAS No. 37722-64-8](/img/structure/B12447071.png)
2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C14H18O2 It is a derivative of cyclohexanone, where a methoxyphenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: 2-[(4-Methoxyphenyl)methyl]cyclohexanone carboxylic acid.
Reduction: 2-[(4-Methoxyphenyl)methyl]cyclohexanol.
Substitution: 2-[(4-Halophenyl)methyl]cyclohexan-1-one.
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclohexanone moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- 2-[(4-Hydroxyphenyl)methyl]cyclohexan-1-one
- 2-[(4-Nitrophenyl)methyl]cyclohexan-1-one
- 2-[(4-Chlorophenyl)methyl]cyclohexan-1-one
Comparison: 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. Compared to its analogs with hydroxy, nitro, or chloro groups, the methoxy derivative may exhibit different reactivity and biological activity. For instance, the methoxy group can enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
CAS No. |
37722-64-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12H,2-5,10H2,1H3 |
InChI Key |
PTRJPEKVIOARSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12446994.png)
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)

![3-[2-(4-Fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12447018.png)
![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)


![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)

![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
